3-(4-Chloro-3-methylbutyl)oxolane
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Overview
Description
3-(4-Chloro-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylbutyl)oxolane typically involves the reaction of 4-chloro-3-methylbutyl alcohol with oxirane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
3-(4-Chloro-3-methylbutyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylbutyl)oxolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobutyl)oxolane
- 3-(4-Methylbutyl)oxolane
- 3-(4-Chloro-3-methylpentyl)oxolane
Uniqueness
3-(4-Chloro-3-methylbutyl)oxolane is unique due to the presence of both a chlorine atom and a methyl group on the butyl side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-(4-chloro-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-10)2-3-9-4-5-11-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
RDIIBZVLYQLWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCOC1)CCl |
Origin of Product |
United States |
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